molecular formula C12H13NO2 B564939 4-Ethoxy-6-methylquinolin-2(1H)-one CAS No. 105908-27-8

4-Ethoxy-6-methylquinolin-2(1H)-one

Cat. No.: B564939
CAS No.: 105908-27-8
M. Wt: 203.241
InChI Key: VHAXKEIIRSLGCM-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by an ethoxy group at the 4-position and a methyl group at the 6-position of the quinoline scaffold. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring, and their biological and chemical properties are heavily influenced by substituent patterns. For instance, substituted quinolinones are often synthesized via condensation, alkylation, or halogenation reactions, as seen in related compounds .

Properties

CAS No.

105908-27-8

Molecular Formula

C12H13NO2

Molecular Weight

203.241

IUPAC Name

4-ethoxy-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-3-15-11-7-12(14)13-10-5-4-8(2)6-9(10)11/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

VHAXKEIIRSLGCM-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)NC2=C1C=C(C=C2)C

Synonyms

Carbostyril, 4-ethoxy-6-methyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents Key Properties/Applications Reference
4-Chloro-6-methylquinolin-2(1H)-one 4-Cl, 6-CH3 Precursor for N-alkylation via PTC; used in drug synthesis
6-Methoxy-2(1H)-quinolinone 6-OCH3 Studied for metallation reactions; melting point 207–208°C
3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one 3-COCH3, 6-Cl, 1-CH3, 4-Ph High molecular weight (311.76 g/mol); predicted pKa = -1.92
4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one 4-OH, 6-OCH3, 3-Ph Antimicrobial activity; synthesized via thermal condensation

Key Observations :

  • Ethoxy vs. Chloro substituents (e.g., in 4-Chloro-6-methylquinolin-2(1H)-one) increase reactivity for further functionalization .
  • Methyl vs. Phenyl Groups: Methyl groups (e.g., at 6-position) simplify synthesis, while phenyl rings (e.g., at 4-position in 3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one) introduce steric hindrance and π-π stacking interactions .

Physicochemical Properties

  • Melting Points: Methoxy-substituted quinolinones (e.g., 6-Methoxy-2(1H)-quinolinone) exhibit higher melting points (~207°C) compared to chloro or alkylated derivatives . Ethoxy groups may lower melting points due to increased flexibility.
  • Solubility : Hydroxy and methoxy groups enhance water solubility, while ethoxy and phenyl substituents favor organic solvents .
  • Spectral Data: IR and NMR spectra of analogs (e.g., 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one) show characteristic peaks for C=O (1663 cm⁻¹) and NH/OH (3200–3447 cm⁻¹), which would vary with ethoxy substitution .

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